4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one
Description
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an amino group, a fluorobenzyl thioether, and a triazinone ring
Properties
IUPAC Name |
4-amino-3-[(3-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-3-2-4-9(12)5-8/h2-5H,6,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRJXJNLRCYDSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one typically involves multiple steps. One common method includes the following steps:
Formation of the Triazinone Ring: The triazinone ring can be synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Fluorobenzyl Thioether: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with a thiol group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the amino and thioether groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The amino and thioether groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-3-fluorobenzyl alcohol
- 4-fluorobenzylamine
- 4-fluorophenylboronic acid
Uniqueness
4-amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one is unique due to its combination of a triazinone ring with a fluorobenzyl thioether and an amino group
Biological Activity
4-Amino-3-((3-fluorobenzyl)thio)-6-methyl-1,2,4-triazin-5(4H)-one, with the CAS number 869067-93-6, is a compound that belongs to the triazine family. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article aims to explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of the triazine ring contributes to its biological properties.
Biological Activity Overview
Research indicates that compounds containing the triazine moiety exhibit a wide range of biological activities, including:
- Antitumor Activity : Triazine derivatives have shown significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Effects : Some derivatives possess antimicrobial properties that could be beneficial in treating infections.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in disease processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of triazine derivatives. For example:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 18 | PARP1 inhibition |
| Olaparib | MCF-7 | 57.3 | PARP1 inhibition |
In a study focusing on human breast cancer cells (MCF-7), the compound demonstrated an IC50 value of 18 µM, indicating significant efficacy compared to Olaparib (IC50 = 57.3 µM), a known PARP inhibitor .
The biological activity of this compound is primarily attributed to its ability to inhibit PARP1 (Poly (ADP-ribose) polymerase 1), an enzyme involved in DNA repair mechanisms. Inhibition of PARP1 leads to increased DNA damage in cancer cells, promoting apoptosis .
Case Studies
Several case studies have documented the effects of this compound:
- Study on MCF-7 Cells : The compound was evaluated for its ability to induce apoptosis through PARP inhibition. Results indicated enhanced cleavage of PARP1 and increased activity of caspases 3 and 7, which are critical for apoptosis .
- In Vivo Studies : Preliminary in vivo studies suggest that derivatives of triazines may enhance the effectiveness of existing chemotherapeutic agents while reducing side effects.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
